molecular formula C8H4Cl3N B1607066 2-(Trichloromethyl)benzonitrile CAS No. 2635-68-9

2-(Trichloromethyl)benzonitrile

Cat. No. B1607066
Key on ui cas rn: 2635-68-9
M. Wt: 220.5 g/mol
InChI Key: GBKJYWAWSNXSIQ-UHFFFAOYSA-N
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Patent
US04226783

Procedure details

o-Tolunitrile (1.83 g, 0.0156 mole) and dichlorine monoxide (6.79 g, 0.078 mole) in carbon tetrachloride were heated at 75° for 18.5 hrs in a Carrius tube following the procedure described in Example 6. The reaction mixture was dried (MgSO4) and the solvent removed on a rotary evaporator to give a white crystalline solid (4.09 g, purity by HPLC 85.45%, yield 100%). The product was combined with that of a similar run and recrystallized from cyclohexane to give substantially pure 2-trichloromethylbenzonitrile mp 98.9°-100° C.
Quantity
1.83 g
Type
reactant
Reaction Step One
Quantity
6.79 g
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One

Identifiers

REACTION_CXSMILES
[C:1]1(C)[C:2]([C:7]#[N:8])=[CH:3][CH:4]=[CH:5][CH:6]=1.O(Cl)Cl.[C:13]([Cl:17])(Cl)([Cl:15])[Cl:14]>>[Cl:14][C:13]([Cl:17])([Cl:15])[C:1]1[CH:6]=[CH:5][CH:4]=[CH:3][C:2]=1[C:7]#[N:8]

Inputs

Step One
Name
Quantity
1.83 g
Type
reactant
Smiles
C=1(C(=CC=CC1)C#N)C
Name
Quantity
6.79 g
Type
reactant
Smiles
O(Cl)Cl
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C(Cl)(Cl)(Cl)Cl

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
The reaction mixture was dried (MgSO4)
CUSTOM
Type
CUSTOM
Details
the solvent removed on a rotary evaporator
CUSTOM
Type
CUSTOM
Details
to give a white crystalline solid (4.09 g, purity by HPLC 85.45%, yield 100%)
CUSTOM
Type
CUSTOM
Details
recrystallized from cyclohexane

Outcomes

Product
Name
Type
product
Smiles
ClC(C1=C(C#N)C=CC=C1)(Cl)Cl
Measurements
Type Value Analysis
YIELD: PERCENTYIELD 100%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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